4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a thiazepane ring and a fluorophenoxy group, contributing to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the fluorophenoxy group. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been studied for its potential therapeutic applications. In the field of medicine, it has shown promise as a candidate for drug development due to its unique chemical structure and biological activity. Additionally, this compound has applications in chemistry as a building block for synthesizing more complex molecules. In the industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione stands out due to its unique combination of a thiazepane ring and a fluorophenoxy group. Similar compounds include:
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethoxy)phenyl)methanone
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone
Biological Activity
Chemical Structure and Properties
The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen. The presence of the 4-fluorophenoxy and benzoyl substituents enhances its lipophilicity and may influence its binding interactions with biological targets.
Structural Formula
Research indicates that compounds similar to 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Thiazepane derivatives often act as enzyme inhibitors. For example, they may inhibit proteases or kinases involved in cancer cell proliferation.
- Antioxidant Properties : The compound may demonstrate antioxidant activity, reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Pharmacological Effects
The compound's pharmacological profile includes:
- Anticancer Activity : Similar thiazepane derivatives have shown promise in preclinical cancer models, exhibiting cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : Some studies report that compounds with similar structures can reduce inflammation by modulating cytokine release.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of thiazepane derivatives on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
100 | 20 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating effective antimicrobial properties.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of thiazepane derivatives. For instance:
- Fluorination : The introduction of fluorine atoms has been associated with increased metabolic stability and improved binding affinity to target proteins.
- Substituent Variability : Variations in the phenyl groups can lead to diverse biological profiles, allowing for tailored therapeutic applications.
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4S/c25-20-9-11-21(12-10-20)30-22-8-4-7-19(17-22)24(27)26-14-13-23(31(28,29)16-15-26)18-5-2-1-3-6-18/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPJYHHQGDSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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